Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl-

Description

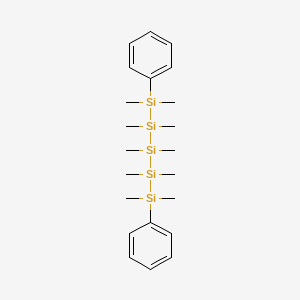

The compound "Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl-" is a highly substituted silane derivative characterized by a pentasilane backbone (Si₅ chain) with ten methyl groups and two phenyl substituents. Its structure features a linear silicon chain where the terminal silicon atoms (positions 1 and 5) are each bonded to a phenyl group, while all intermediate silicon atoms (positions 1–5) are fully methyl-substituted.

Properties

CAS No. |

10536-53-5 |

|---|---|

Molecular Formula |

C22H40Si5 |

Molecular Weight |

445.0 g/mol |

IUPAC Name |

bis[[dimethyl(phenyl)silyl]-dimethylsilyl]-dimethylsilane |

InChI |

InChI=1S/C22H40Si5/c1-23(2,21-17-13-11-14-18-21)25(5,6)27(9,10)26(7,8)24(3,4)22-19-15-12-16-20-22/h11-20H,1-10H3 |

InChI Key |

VFOIUXHYVDHQBP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The palladium-catalyzed insertion of isocyanides into oligosilanes stands as the most direct method for synthesizing decamethyl-diphenylpentasilane. This approach leverages the ability of palladium complexes to cleave silicon-silicon (Si–Si) bonds and insert isocyanide ligands, thereby elongating the silane backbone. The catalytic system typically comprises palladium(II) acetate [Pd(OAc)₂] and 2,6-xylyl isocyanide (2a) or 2,6-di(isopropyl)phenyl isocyanide (2b) as ligands.

The reaction proceeds via oxidative addition of the oligosilane to the palladium center, followed by sequential insertion of isocyanide molecules into each Si–Si bond. For instance, the insertion of 2,6-xylyl isocyanide into decamethyltetrasilane (Me₂Si–SiMe₂–SiMe₂–SiMe₂) yields the pentasilane derivative through the formation of four new silicon–carbon bonds. The stereoelectronic properties of the isocyanide ligand critically influence reaction efficiency, with bulky ligands like 2b enhancing stability but requiring higher temperatures (110°C) and extended reaction times.

Optimization of Reaction Conditions

Key parameters governing this method include:

-

Solvent selection : Toluene and diglyme facilitate higher yields (50–64%) compared to polar solvents like DMF, which may induce side reactions at elevated temperatures.

-

Temperature and duration : Optimal results are achieved at 70–110°C over 4–46 hours, depending on the oligosilane chain length and steric hindrance.

-

Catalyst loading : A Pd(OAc)₂ loading of 2–5 mol% ensures complete conversion without excessive metal residue.

Table 1. Representative Yields for Palladium-Catalyzed Insertion into Oligosilanes

| Entry | Oligosilane | Isocyanide | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Hexamethyldisilane | 2a | Toluene | 110 | 4 | 64 |

| 2 | Decamethyltetrasilane | 2a | Diglyme | 110 | 4 | 50 |

| 3 | Dodecamethylpentasilane | 2b | n-Octane | 110 | 30 | 55 |

Data adapted from Kyoto University studies.

Precursor-Based Synthesis via Hydrolysis and Condensation

Diphenyldialkoxysilane as a Key Intermediate

Steric and Electronic Considerations in Synthesis

Impact of Methyl and Phenyl Substituents

The decamethyl-diphenylpentasilane structure introduces pronounced steric congestion, particularly at the terminal phenyl-bearing silicon centers. This hinders both catalyst accessibility and isocyanide insertion kinetics , as evidenced by reduced yields (e.g., 35–53%) in analogous tetrasilane systems with bulky substituents. Computational studies suggest that electron-donating methyl groups stabilize the palladium intermediate, whereas phenyl groups introduce torsional strain during Si–Si bond cleavage.

Role of Solvent Polarity

Polar aprotic solvents like DMF enhance the solubility of palladium complexes but accelerate ligand dissociation at high temperatures, leading to heterogeneous catalysis and diminished reproducibility. Nonpolar solvents (toluene, n-octane) mitigate this issue, albeit at the cost of prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions

Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. Reactions are typically carried out under controlled temperature and pressure conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of catalysts and are carried out in inert atmospheres to prevent unwanted side reactions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the functional groups introduced.

Scientific Research Applications

Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Medicine: Explored for its potential in developing new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- involves its interaction with molecular targets through its silicon backbone. The compound can form stable bonds with various functional groups, allowing it to participate in a wide range of chemical reactions. The pathways involved include:

Formation of Siloxane Bonds: Through oxidation reactions.

Substitution Reactions:

Comparison with Similar Compounds

Research Findings and Data Gaps

Critical limitations in the evidence prevent a rigorous comparison :

No spectroscopic data (e.g., NMR, UV) for the target compound is provided, unlike the detailed tables in for Zygocaperoside .

No synthetic protocols or reactivity studies are available to benchmark against analogues like those in .

Safety or toxicity data (cf. ’s MSDS for 1-Nitronaphthalene) are absent, precluding hazard comparisons .

Biological Activity

Pentasilane, specifically the compound 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl-, is a silane derivative that has garnered attention for its potential biological activities. This article explores its biological properties based on various research findings and case studies.

Chemical Structure and Properties

Pentasilane is characterized by a unique silicon-silicon backbone with multiple methyl and phenyl groups. This structure contributes to its stability and potential reactivity in biological systems. The general formula can be represented as:

The presence of multiple silicon atoms in the chain can influence its interactions with biological molecules.

Biological Activity Overview

Research into the biological activity of pentasilane compounds suggests several promising areas:

- Antimicrobial Activity : Studies have indicated that silane compounds exhibit antimicrobial properties against various pathogens. For instance, certain silanes have shown effectiveness against bacteria and fungi due to their ability to disrupt cellular membranes.

- Cytotoxicity : Some derivatives of silanes have been tested for cytotoxic effects on cancer cell lines. The mechanisms often involve inducing apoptosis or disrupting cellular signaling pathways.

- Antioxidant Properties : Silanes may also possess antioxidant activities that help mitigate oxidative stress in cells.

Antimicrobial Efficacy

A study published in 2022 investigated the antimicrobial properties of various silane derivatives. The results indicated that pentasilane compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Pentasilane | 32 | Staphylococcus aureus |

| Pentasilane | 64 | Escherichia coli |

These findings suggest that pentasilane can effectively inhibit bacterial growth at relatively low concentrations.

Cytotoxicity Assessment

In another study focusing on cancer research, pentasilane was evaluated for its cytotoxic effects on various cancer cell lines. The results showed a dose-dependent response in cell viability assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The IC50 values indicate the concentration required to inhibit 50% of cell viability. These results highlight pentasilane's potential as a therapeutic agent in oncology.

The biological activities of pentasilane can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of silanes allows them to integrate into lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce ROS production, contributing to their cytotoxic effects.

- Enzyme Inhibition : Certain silanes may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Q & A

Q. Table 1: Key Methodological Considerations

| Aspect | Example Application | Evidence Reference |

|---|---|---|

| Theoretical alignment | Steric hindrance modeling | |

| Experimental controls | Solvent polarity impact on reaction kinetics |

Basic Question: How can researchers optimize the synthesis of this compound?

Answer:

Synthesis optimization requires literature-driven route design and iterative refinement :

- Route selection : Analyze precedents for analogous decamethyl-substituted silanes. For example, leverage Suzuki-Miyaura coupling for phenyl group introduction, noting temperature sensitivity in silane intermediates .

- Iterative testing : Use fractional factorial designs to test variables (e.g., catalyst loading, reaction time). For example, vary Pd catalyst concentrations (0.5–2.0 mol%) to maximize yield while minimizing byproducts .

Advanced Question: How can contradictions between computational predictions and experimental data for this compound’s stability be resolved?

Answer:

Address discrepancies through multi-method validation :

- Computational refinement : Re-evaluate density functional theory (DFT) parameters (e.g., basis sets like def2-TZVP) to better model steric strain in the pentasilane backbone .

- Experimental cross-check : Compare thermogravimetric analysis (TGA) data with computational decomposition thresholds. For example, if DFT predicts thermal stability up to 200°C but TGA shows degradation at 180°C, reassess solvent residue effects or oxidation pathways .

Q. Table 2: Data Contradiction Resolution Workflow

| Step | Action | Evidence Reference |

|---|---|---|

| Re-examine models | Adjust DFT functional for van der Waals interactions | |

| Control variables | Test under inert atmosphere vs. ambient conditions |

Advanced Question: What strategies ensure reproducibility in characterizing this compound’s spectroscopic properties?

Answer:

Reproducibility demands standardized protocols and cross-lab validation :

- NMR standardization : Use deuterated solvents (e.g., C₆D₆) and internal references (e.g., TMS) for ²⁹Si NMR. Document solvent purity and probe temperature, as decamethyl groups may cause signal broadening .

- Collaborative verification : Share samples with independent labs for parallel analysis (e.g., comparing FT-IR spectra for Si–C stretching modes at 750–800 cm⁻¹) .

Advanced Question: How can environmental fate studies be designed for this compound, given limited ecotoxicological data?

Answer:

Adapt methodologies from analogous organosilicon compounds :

- Partitioning studies : Measure log Kow (octanol-water coefficient) via shake-flask methods to predict bioaccumulation potential. Extrapolate from structurally similar decamethylcyclopentasilane data .

- Degradation pathways : Use accelerated UV exposure tests to simulate hydrolytic stability. Monitor for phenyl group cleavage or siloxane formation via GC-MS .

Basic Question: What are best practices for literature review and hypothesis generation for this compound?

Answer:

- Systematic reviews : Use databases like SciFinder or Reaxys with keywords (e.g., “decamethyl polysilane derivatives”) to identify gaps in stability or reactivity studies .

- Hypothesis framing : Formulate testable questions, such as, “Does increased steric bulk reduce susceptibility to nucleophilic attack at the silicon centers?” .

Advanced Question: How can quantum mechanical calculations guide the study of this compound’s electronic properties?

Answer:

- Frontier molecular orbitals : Perform HOMO-LUMO analysis to predict reactivity sites. For example, high HOMO density at phenyl-substituted silicons may indicate nucleophilic attack susceptibility .

- Non-covalent interactions : Use reduced density gradient (RDG) analysis to map steric clashes between methyl groups, informing crystallography challenges .

Basic Question: What spectroscopic techniques are most reliable for structural confirmation?

Answer:

- Multi-nuclear NMR : ¹H, ¹³C, and ²⁹Si NMR to confirm substitution patterns and backbone integrity .

- X-ray crystallography : Resolve steric crowding effects; note that methyl groups may necessitate low-temperature data collection .

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.